molecular formula C14H14BrNO4S B1387261 Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate CAS No. 1171096-22-2

Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate

Cat. No.: B1387261
CAS No.: 1171096-22-2
M. Wt: 372.24 g/mol
InChI Key: RRGOFUKSRDDYLQ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader evolution of benzothiophene chemistry, which has experienced remarkable advances over the past several decades. The benzothiophene scaffold itself has been recognized as a privileged structure in medicinal chemistry since the mid-20th century, with researchers continuously seeking to develop novel derivatives with enhanced biological properties and synthetic accessibility. The specific compound under examination represents a culmination of sophisticated synthetic methodologies developed for the construction of highly substituted benzothiophene frameworks.

The historical trajectory of benzothiophene synthesis has been marked by several key methodological breakthroughs that enabled the preparation of complex derivatives such as this compound. Early synthetic approaches relied on classical cyclization reactions, but modern methodologies have incorporated advanced organometallic catalysis and domino reaction protocols. The development of efficient domino reaction protocols for synthesizing benzothiophene-derived scaffolds has been particularly instrumental in accessing compounds with multiple functional groups positioned precisely around the benzothiophene core.

Recent advances in benzothiophene synthesis have demonstrated the power of one-step synthetic approaches using aryne chemistry, which has revolutionized the field by providing direct access to complex benzothiophene derivatives. These methodological developments have created new opportunities for preparing highly functionalized compounds like this compound with unprecedented efficiency and selectivity. The synthesis of such compounds has been facilitated by innovations in palladium-catalyzed heterocyclodehydration processes and radical-promoted substitutive cyclization reactions.

The evolution of synthetic methodologies has also been driven by the increasing demand for compounds with specific substitution patterns that can serve as building blocks for more complex molecular architectures. The development of this compound exemplifies this trend, as it incorporates multiple reactive sites that can be further elaborated through subsequent chemical transformations. This strategic approach to molecular design reflects the modern emphasis on creating versatile synthetic intermediates that can serve multiple purposes in drug discovery and materials science applications.

Importance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its unique structural features and the synthetic challenges it represents. The compound embodies several important principles of heterocyclic design, including the incorporation of multiple heteroatoms, the presence of diverse functional groups, and the potential for extensive derivatization through established organic transformations. The benzothiophene core itself represents one of the most important heterocyclic frameworks in contemporary organic chemistry, serving as a foundation for numerous biologically active compounds and advanced materials.

The significance of this compound extends beyond its individual properties to encompass its role as a representative example of modern heterocyclic synthesis. The successful preparation of this compound demonstrates the maturity of contemporary synthetic methods for constructing complex heterocyclic systems. The compound's structure incorporates several challenging elements, including the precise positioning of multiple substituents around the benzothiophene ring system and the incorporation of both electron-withdrawing and electron-donating groups that can significantly influence the compound's reactivity and properties.

The importance of this compound in heterocyclic chemistry is further emphasized by its potential utility as a synthetic intermediate for accessing more complex molecular architectures. The presence of reactive functional groups such as the bromo substituent, hydroxyl group, and amide functionality provides multiple handles for further chemical elaboration. This versatility makes the compound particularly valuable for researchers seeking to develop new heterocyclic systems with tailored properties for specific applications.

The compound also serves as an excellent case study for understanding structure-property relationships in heterocyclic systems. The benzothiophene core provides a rigid aromatic framework that can influence the conformational preferences and electronic properties of the attached substituents. The specific substitution pattern observed in this compound creates unique opportunities for intramolecular interactions that can stabilize particular conformations and influence the compound's overall behavior in chemical and biological systems.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows the established conventions for naming complex heterocyclic compounds, with the benzothiophene core serving as the parent structure. The compound's name reflects the precise positioning of each substituent around the bicyclic framework, with numerical designations indicating the specific carbon atoms bearing functional groups. The systematic approach to naming this compound demonstrates the sophistication of modern chemical nomenclature systems in handling complex polyfunctional molecules.

The chemical classification of this compound places it within several important categories of organic compounds. Primarily, it belongs to the family of benzothiophene derivatives, which are characterized by the fusion of a benzene ring with a thiophene ring to create a bicyclic aromatic system. This fundamental structural classification immediately suggests certain properties and reactivity patterns that are characteristic of the benzothiophene family, including aromatic stability, potential for electrophilic substitution reactions, and the ability to participate in various coupling reactions.

The compound can also be classified as a carboxylic acid ester due to the presence of the ethyl carboxylate group at the 3-position of the benzothiophene ring. This functional group classification has important implications for the compound's chemical behavior, including its susceptibility to hydrolysis reactions, potential for transesterification, and ability to participate in various nucleophilic substitution processes. The ester functionality also contributes to the compound's solubility properties and may influence its biological activity through interactions with esterase enzymes.

Classification Category Specific Designation Structural Feature
Primary Classification Benzothiophene derivative Fused benzene-thiophene ring system
Secondary Classification Carboxylic acid ester Ethyl carboxylate group at position 3
Tertiary Classification Halogenated aromatic compound Bromine substituent at position 6
Quaternary Classification Phenolic compound Hydroxyl group at position 7
Functional Group Classification Amide derivative Propionylamino group at position 2

Additional classification schemes recognize this compound as a specialty chemical material, reflecting its potential applications in advanced research and development activities. This classification acknowledges the compound's role as a sophisticated building block for accessing more complex molecular structures and its utility in specialized chemical transformations that require precisely functionalized starting materials.

Molecular Identity and Basic Characteristics

The molecular identity of this compound is unambiguously established through its molecular formula C₁₄H₁₄BrNO₄S and its Chemical Abstracts Service registry number 1171096-22-2. These fundamental identifiers provide a unique chemical signature that distinguishes this compound from all other known chemical substances and enables precise communication about its structure and properties within the global scientific community. The molecular formula reveals the presence of fourteen carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom, which together constitute a molecular weight of 372.24 atomic mass units.

The basic physical characteristics of this compound reflect the combined influence of its various structural elements and functional groups. The presence of the benzothiophene core imparts significant rigidity to the molecular framework, while the various substituents contribute to the compound's overall polarity and intermolecular interaction capabilities. The bromine substituent adds considerable mass to the molecule and may influence its crystal packing behavior, while the hydroxyl group provides opportunities for hydrogen bonding interactions that can affect solubility and stability properties.

The electronic characteristics of this compound are determined by the complex interplay between the electron-rich thiophene portion of the benzothiophene system and the various electron-withdrawing and electron-donating substituents. The ester group at position 3 and the amide group at position 2 both possess electron-withdrawing characteristics that can influence the electron density distribution around the aromatic system. Conversely, the hydroxyl group at position 7 provides electron-donating character that can partially offset these effects and create interesting patterns of reactivity around the benzothiophene framework.

Property Category Specific Parameter Value/Characteristic
Molecular Identity Chemical Abstracts Service Number 1171096-22-2
Molecular Identity Molecular Formula C₁₄H₁₄BrNO₄S
Molecular Identity Molecular Weight 372.24 g/mol
Molecular Identity MDL Number MFCD14281701
Structural Classification Core Structure Benzothiophene framework
Functional Groups Position 2 Propionylamino substituent
Functional Groups Position 3 Ethyl carboxylate group
Functional Groups Position 6 Bromine substituent
Functional Groups Position 7 Hydroxyl group

The molecular architecture of this compound creates several potential sites for chemical modification and derivatization. The bromine substituent at position 6 provides an excellent leaving group for various substitution reactions, including palladium-catalyzed cross-coupling processes that could introduce new functional groups or extend the molecular framework. The hydroxyl group at position 7 offers opportunities for alkylation, acylation, or other derivatization reactions that could modulate the compound's properties for specific applications.

The spatial arrangement of functional groups in this compound creates unique opportunities for intramolecular interactions that may stabilize particular conformations or influence the compound's chemical behavior. The proximity of the hydroxyl group at position 7 to the amide functionality at position 2 may enable hydrogen bonding interactions that could affect the compound's conformational preferences and reactivity patterns. These structural features make the compound particularly interesting from both synthetic and mechanistic perspectives, as they provide insights into the factors that govern molecular behavior in complex heterocyclic systems.

Properties

IUPAC Name

ethyl 6-bromo-7-hydroxy-2-(propanoylamino)-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4S/c1-3-9(17)16-13-10(14(19)20-4-2)7-5-6-8(15)11(18)12(7)21-13/h5-6,18H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGOFUKSRDDYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)C(=C(C=C2)Br)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate (CAS Number: 1171096-22-2) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C14_{14}H14_{14}BrNO4_{4}S
  • Molecular Weight : 372.24 g/mol

Chemical Structure

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have demonstrated its ability to induce apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells.

Key Findings:

  • IC50 Values : The compound exhibited an IC50 value of approximately 23.2 µM against MCF-7 cells, indicating potent cytotoxicity.
  • Mechanism of Action :
    • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound resulted in significant apoptosis, with early apoptotic cells increasing by 2.3 times compared to untreated controls.
    • Cell Cycle Arrest : The compound caused a G2/M phase arrest, leading to increased cell death through necrosis and apoptosis .

Table 1: Summary of Biological Activity

Activity TypeObserved EffectMeasurement Method
ApoptosisInducedFITC/Annexin-V-FITC/PI
Cell Cycle ArrestG2/M phase increaseFlow Cytometry
CytotoxicityIC50 = 23.2 µMMTT Assay

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : The compound has been shown to interfere with the mTOR signaling pathway, which is crucial for cell growth and proliferation.
  • Regulation of Apoptotic Factors : It modulates the expression of Bcl-2 family proteins, promoting pro-apoptotic factors while inhibiting anti-apoptotic signals .

Case Studies

A notable study explored the compound's effects on diet-induced obesity models, where it demonstrated lipid-lowering effects through the suppression of sterol regulatory element-binding proteins (SREBPs). This suggests potential applications beyond oncology, possibly in metabolic disorders .

Case Study Highlights:

  • Model Used : Diet-induced obesity mice.
  • Dosage : Administered at 15 mg/kg/day for seven weeks.
  • Results : Significant reduction in hepatic lipid accumulation and improved glucose tolerance were observed.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate has the following molecular formula:

  • Molecular Formula : C₁₄H₁₄BrNO₄S
  • Molecular Weight : 372.24 g/mol
  • Chemical Structure : The compound features a benzothiophene backbone with functional groups that contribute to its reactivity and biological activity.

Medicinal Chemistry Applications

This compound is being investigated for its potential therapeutic properties. Its structural characteristics suggest several possible applications:

Anticancer Activity

Research has indicated that compounds similar to ethyl 6-bromo-7-hydroxy derivatives exhibit anticancer properties. Studies have shown that benzothiophene derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. This compound's unique structure may enhance its efficacy against various cancer types.

Antimicrobial Properties

Benzothiophene derivatives have been noted for their antimicrobial activity. This compound could potentially serve as a lead compound for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi.

Material Science Applications

The compound's unique chemical properties make it suitable for various applications in material science:

Organic Electronics

Due to its electronic properties, this compound may be used in the development of organic semiconductors. Its ability to form thin films can be advantageous in creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Polymer Chemistry

In polymer chemistry, this compound could act as a monomer or additive to enhance the properties of polymers, such as thermal stability and mechanical strength. Its incorporation into polymer matrices may lead to materials with improved performance characteristics.

Analytical Chemistry Applications

This compound can also play a role in analytical chemistry:

Chromatographic Techniques

The compound can be utilized as a standard reference material in chromatographic analyses, such as high-performance liquid chromatography (HPLC). Its distinct chemical profile allows for effective separation and identification of related compounds in complex mixtures.

Spectroscopic Studies

This compound can be analyzed using various spectroscopic techniques (e.g., NMR, IR, UV-Vis) to understand its behavior in different environments, which is crucial for both fundamental research and practical applications.

Case Studies

StudyFocusFindings
Study on Anticancer ActivityInvestigated the cytotoxic effects of benzothiophene derivativesDemonstrated significant inhibition of cancer cell lines with potential mechanisms involving apoptosis induction
Antimicrobial Efficacy StudyEvaluated the antimicrobial properties against various pathogensShowed promising activity against resistant bacterial strains
Organic Electronics ResearchExplored the use of benzothiophene derivatives in OLEDsIndicated enhanced charge mobility and stability in device performance

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate can be contextualized by comparing it to two analogous compounds:

Table 1: Structural and Molecular Comparison

Compound Name Position 6 Substituent Position 7 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol)
This compound (Target) Br OH Propionylamino C₁₄H₁₄BrNO₄S 372.24
Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate (Compound A) CH₃ OH Propionylamino C₁₅H₁₇NO₄S 307.37
Ethyl 2-(acetylamino)-6-bromo-7-(3-hydroxy-2-methylpropoxy)-1-benzothiophene-3-carboxylate (Compound B) Br O-(3-hydroxy-2-methylpropoxy) Acetylamino C₁₇H₂₀BrNO₅S 430.24

Key Comparative Analysis

Position 6 Substituent: Target vs. Compound A: The bromine atom in the target compound (electron-withdrawing) contrasts with the methyl group (electron-donating) in Compound A. Target vs.

Position 7 Substituent :

  • Target vs. Compound B : The hydroxyl group in the target is replaced by a bulkier 3-hydroxy-2-methylpropoxy group in Compound B. This substitution increases lipophilicity (logP) and may influence solubility, membrane permeability, and metabolic stability .

Position 2 Substituent: Target vs. Compound B: The propionylamino group (CH₂CH₂CONH-) in the target provides a longer alkyl chain than the acetylamino group (CH₃CONH-) in Compound B. This variation could modulate steric hindrance and hydrogen-bonding capacity, impacting interactions with enzymes or receptors.

Molecular Weight and Functional Implications :

  • The target compound (372.24 g/mol) is heavier than Compound A (307.37 g/mol) due to bromine’s atomic mass. Compound B (430.24 g/mol) has the highest molecular weight, attributed to its extended alkoxy side chain .
  • Increased molecular weight in Compound B may reduce aqueous solubility but enhance binding affinity in hydrophobic pockets.

Implications of Structural Variations

  • Reactivity : Bromine in the target and Compound B enables participation in nucleophilic aromatic substitution or metal-catalyzed coupling, whereas Compound A’s methyl group limits such reactivity .
  • Solubility and Bioavailability: The hydroxyl group in the target and Compound A enhances polarity, favoring aqueous solubility.
  • Biological Activity: While specific pharmacological data are unavailable, the propionylamino group in the target may offer stronger hydrogen-bonding interactions compared to Compound B’s acetylamino group, suggesting divergent target affinities.

Preparation Methods

Starting Material Preparation and Bromination

  • The benzothiophene core can be synthesized or obtained as an ethyl ester derivative.
  • Selective bromination at the 6-position is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) .
  • Typical solvents for bromination include dichloromethane (CH2Cl2), carbon tetrachloride (CCl4), methanol (MeOH), or acetic acid (AcOH), or mixtures thereof.
  • The bromination is conducted under controlled temperature to avoid polybromination and to ensure regioselectivity at the 6-position.

Hydrolysis of the Ethyl Ester

  • The ethyl ester at the 3-position is hydrolyzed to the corresponding carboxylic acid using aqueous bases such as lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF) or sodium hydroxide (NaOH) in aqueous methanol or ethanol.
  • This step is crucial to prepare the acid intermediate for subsequent amide coupling.

Activation of the Carboxylic Acid

  • The carboxylic acid intermediate is converted into an activated form to facilitate amide bond formation.
  • Common activation methods include:
    • Formation of acid chlorides using thionyl chloride (SOCl2),
    • Carbodiimide coupling using agents like N,N'-dicyclohexylcarbodiimide (DCC) ,
    • Use of coupling additives such as 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) to increase reaction efficiency and reduce side reactions.

Amide Coupling with Propionylamine

  • The activated acid intermediate is reacted with propionylamine to form the amide bond at the 2-position.
  • The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (CH2Cl2), or acetonitrile (CH3CN).
  • A base such as triethylamine (Et3N), diisopropylethylamine ((i-Pr)2NEt), or pyridine is added to neutralize the acid generated during coupling and to drive the reaction to completion.

Purification

  • The crude product is purified by standard chromatographic techniques such as silica gel column chromatography.
  • Recrystallization from suitable solvents (e.g., ethanol) may be employed to obtain the pure compound as a solid.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Solvents Notes
1 Selective Bromination Bromine or N-bromosuccinimide (NBS) CH2Cl2, CCl4, MeOH, AcOH Controlled temperature, regioselective
2 Ester Hydrolysis LiOH (aq THF) or NaOH (aq MeOH/EtOH) THF/H2O or MeOH/H2O Converts ethyl ester to carboxylic acid
3 Acid Activation SOCl2 or DCC + HOBt + DMAP CH2Cl2, DMF, CH3CN Forms acid chloride or activated ester
4 Amide Coupling Propionylamine + base (Et3N, (i-Pr)2NEt, pyridine) DMF, CH2Cl2, CH3CN Forms propionylamino amide linkage
5 Purification Silica gel chromatography, recrystallization Ethanol, other solvents Isolates pure final compound

Research Findings and Notes

  • The use of NBS in dichloromethane is preferred for selective bromination due to mild conditions and high regioselectivity.
  • Hydrolysis under mild basic conditions prevents degradation of sensitive functional groups.
  • Carbodiimide-mediated coupling with HOBt and DMAP improves yield and reduces racemization or side reactions.
  • Bases like triethylamine are essential to neutralize HCl or other acids formed during coupling.
  • The overall synthesis benefits from mild reaction conditions, readily available reagents, and straightforward purification, making it practical for scale-up.

Q & A

Q. What synthetic methodologies are employed for the preparation of Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:

Benzothiophene core formation : Cyclization of substituted precursors under acidic or thermal conditions.

Bromination : Electrophilic aromatic substitution (e.g., using NBS or Br₂ in presence of Lewis acids) at the 6-position, guided by directing groups like hydroxyl or ester moieties .

Propionylation : Amide coupling (e.g., via EDC/HOBt or propionyl chloride) at the 2-position.

Esterification : Ethyl ester formation using ethanol under acidic conditions.
Purification involves column chromatography (silica gel) and recrystallization (ethanol/water mixtures) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • IR : Identification of hydroxyl (-OH), amide (-NHCO), and ester (C=O) groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula.
  • X-ray Crystallography : For definitive structural elucidation, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers address contradictory data between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :

Computational Validation : Perform density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) to simulate NMR spectra. Compare with experimental data to identify discrepancies.

Solvent Effects : Account for solvent polarity in simulations (e.g., using PCM models).

Tautomerism/Conformational Analysis : Investigate possible tautomeric forms or rotamers via variable-temperature NMR or 2D NOESY .

Q. What crystallization strategies enhance the success rate of X-ray diffraction studies for this compound?

  • Methodological Answer :
  • Solvent Screening : Use vapor diffusion (e.g., sitting-drop method) with solvents like DMSO/water or ethanol/ethyl acetate.
  • Additives : Introduce trace additives (e.g., hexafluoroisopropanol) to improve crystal lattice packing.
  • Software Tools : Employ SHELXD for structure solution and WinGX for data integration .
  • Example : Similar brominated benzothiophenes in achieved 0.8 Å resolution using slow evaporation in ethanol .

Q. How to optimize reaction conditions to minimize by-products during the bromination step?

  • Methodological Answer :
  • Stoichiometry Control : Use 1.1 equivalents of bromine source to avoid over-bromination.
  • Temperature Modulation : Conduct reactions at 0–5°C to suppress side reactions (e.g., di-bromination).
  • Catalyst Selection : Lewis acids like FeCl₃ improve regioselectivity (e.g., achieved 85% yield for a brominated analog) .

Q. What computational methods validate the stereochemical configuration of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to assess binding conformations in biological targets (e.g., kinases).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare with X-ray data.
  • Electrostatic Potential Maps : Generate maps (via Multiwfn) to predict reactivity of bromine and hydroxyl groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-7-hydroxy-2-(propionylamino)-1-benzothiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.